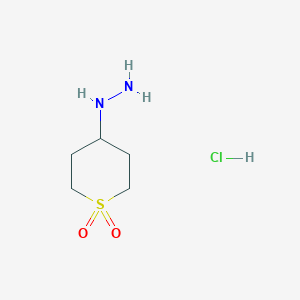

4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride” is a chemical compound with the CAS number 1432678-30-2 . It is used in research and falls under the categories of Organic Building Blocks, Sulfones, Hydrazines, and Amines .

Molecular Structure Analysis

The molecular formula of this compound is C5H13ClN2O2S . It has a molecular weight of 200.69 . The structure includes a thiopyran ring, which is a six-membered heterocyclic ring containing one sulfur atom, and a hydrazine group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.69 . It should be stored in an inert atmosphere and at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Synthetic Chemistry Applications

"4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride" is a crucial intermediate in the synthesis of cyclic sulfone derivatives, which are valuable building blocks in medicinal chemistry. Hugelshofer et al. (2021) developed a scalable protocol for synthesizing 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, demonstrating its utility in preparing various 4,4-disubstituted cyclic sulfone derivatives for drug discovery applications (Hugelshofer et al., 2021). Furthermore, Hatial et al. (2015) reported a high-yielding synthesis of 4,5-disubstituted 2H-thiopyran 1,1-dioxides through a base-induced process starting from eneyne sulfones, showcasing the compound's versatility in synthesizing heterocyclic structures (Hatial et al., 2015).

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry, the structure-activity relationship (SAR) studies have leveraged derivatives of "4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride" for potential biological applications. Zia-ur-Rehman et al. (2009) synthesized a novel series of biologically active compounds starting from related structures, evaluated for their antibacterial and antioxidant properties (Zia-ur-Rehman et al., 2009).

Computational and Theoretical Studies

The compound has also been the subject of computational and theoretical studies to understand its conformers and rotamers. Freeman et al. (2002) performed an extensive Ab Initio Molecular Orbital Theory and Density Functional Theory (DFT) study on 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides, providing insight into the conformational preferences and steric effects of various substituents (Freeman et al., 2002).

Materials Science

Moreover, "4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride" derivatives have found applications in materials science. Wang et al. (2014) designed hydrazide-based fluorescent probes for detecting Cu2+ and Hg2+ in aqueous solutions, showcasing the potential of such compounds in environmental monitoring and analytical chemistry (Wang et al., 2014).

Safety and Hazards

The compound has a GHS signal word of "Warning" . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 . The hazard statements include H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name |

(1,1-dioxothian-4-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-7-5-1-3-10(8,9)4-2-5;/h5,7H,1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIROBKUYAHKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl chloro[(2-nitrophenyl)hydrazono]acetate](/img/structure/B2735622.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)

![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2735634.png)

![N-cyclopropyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2735638.png)

![6-Oxa-2-thia-9-azaspiro[4.5]decane](/img/structure/B2735640.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2735641.png)